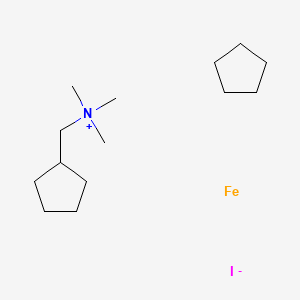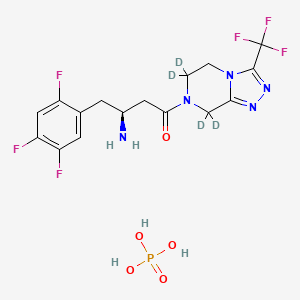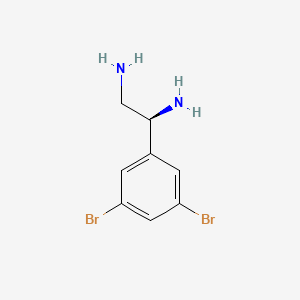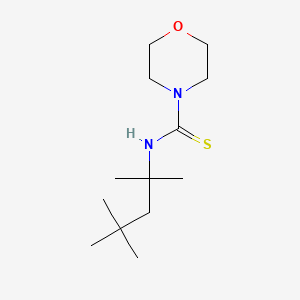![molecular formula C13H23ClN2O2 B12446676 Tert-butyl 4,10-diazatricyclo[5.2.1.02,6]decane-4-carboxylate;hydrochloride](/img/structure/B12446676.png)
Tert-butyl 4,10-diazatricyclo[5.2.1.02,6]decane-4-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4,10-diazatricyclo[5.2.1.0(2),?]decane-4-carboxylate hydrochloride is a heterocyclic compound with a complex structure. It is primarily used in research settings due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its tricyclic framework, which includes nitrogen atoms, making it an interesting subject for studies related to heterocyclic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,10-diazatricyclo[5.2.1.0(2),?]decane-4-carboxylate hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of tert-butyl esters and diazatricyclic intermediates. The process may involve:
Cyclization Reaction: Using a suitable catalyst and solvent, the precursors undergo cyclization to form the tricyclic structure.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods would likely involve similar steps but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,10-diazatricyclo[5.2.1.0(2),?]decane-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The nitrogen atoms in the tricyclic structure can participate in substitution reactions, where substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted tricyclic compounds.
Scientific Research Applications
Tert-butyl 4,10-diazatricyclo[5.2.1.0(2),?]decane-4-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 4,10-diazatricyclo[5.2.1.0(2),?]decane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The nitrogen atoms in the tricyclic structure can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit or activate enzymes, alter receptor activity, or interfere with cellular processes, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4,10-diazatricyclo[5.2.1.0(2),?]decane-4-carboxylate: The non-hydrochloride form of the compound.
Hexahydro-1H-4,7-epiminoisoindole-2(3H)-carboxylate hydrochloride: A structurally related compound with similar properties.
Uniqueness
Tert-butyl 4,10-diazatricyclo[5210(2),?]decane-4-carboxylate hydrochloride is unique due to its specific tricyclic structure and the presence of nitrogen atoms
Properties
Molecular Formula |
C13H23ClN2O2 |
|---|---|
Molecular Weight |
274.79 g/mol |
IUPAC Name |
tert-butyl 4,10-diazatricyclo[5.2.1.02,6]decane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H22N2O2.ClH/c1-13(2,3)17-12(16)15-6-8-9(7-15)11-5-4-10(8)14-11;/h8-11,14H,4-7H2,1-3H3;1H |
InChI Key |
VVDCUGIMFJWEMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C3CCC(C2C1)N3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-(4-{[(4-ethoxyphenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12446600.png)

![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B12446610.png)




![1-cyclohexyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-benzimidazol-5-amine](/img/structure/B12446636.png)

methyl}methylcarbamate](/img/structure/B12446647.png)
![Dimethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanedioate](/img/structure/B12446652.png)

![N-[6-methyl-2-(trifluoromethyl)chromen-4-ylidene]hydroxylamine](/img/structure/B12446664.png)

